Cas no 2227790-02-3 (methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate)

Methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate is a chiral furan derivative characterized by its stereospecific hydroxyl group at the 1-position of the ethyl side chain. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, agrochemicals, and fine chemicals. The presence of both a carboxylate ester and a hydroxyl group enhances its reactivity, enabling further functionalization. Its stereochemistry is particularly valuable for asymmetric synthesis applications. The compound exhibits moderate stability under standard conditions, making it suitable for controlled reactions. Its furan core contributes to its utility in heterocyclic chemistry, where it may serve as an intermediate in the synthesis of biologically active molecules.
methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate structure
2227790-02-3 structure
Product name:methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate
CAS No:2227790-02-3
MF:C9H12O4
MW:184.189183235168
CID:5980074
PubChem ID:129406731

methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate
    • methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
    • 2227790-02-3
    • EN300-1745297
    • Inchi: 1S/C9H12O4/c1-5(10)8-4-7(6(2)13-8)9(11)12-3/h4-5,10H,1-3H3/t5-/m1/s1
    • InChI Key: RMECIRPHWNKMGM-RXMQYKEDSA-N
    • SMILES: O1C(C)=C(C(=O)OC)C=C1[C@@H](C)O

Computed Properties

  • Exact Mass: 184.07355886g/mol
  • Monoisotopic Mass: 184.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 59.7Ų

methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1745297-10.0g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
10g
$5405.0 2023-06-03
Enamine
EN300-1745297-5.0g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
5g
$3645.0 2023-06-03
Enamine
EN300-1745297-2.5g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
2.5g
$2464.0 2023-09-20
Enamine
EN300-1745297-1g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
1g
$1256.0 2023-09-20
Enamine
EN300-1745297-1.0g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
1g
$1256.0 2023-06-03
Enamine
EN300-1745297-0.05g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
0.05g
$1056.0 2023-09-20
Enamine
EN300-1745297-0.25g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
0.25g
$1156.0 2023-09-20
Enamine
EN300-1745297-10g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
10g
$5405.0 2023-09-20
Enamine
EN300-1745297-0.5g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
0.5g
$1207.0 2023-09-20
Enamine
EN300-1745297-0.1g
methyl 5-[(1R)-1-hydroxyethyl]-2-methylfuran-3-carboxylate
2227790-02-3
0.1g
$1106.0 2023-09-20

Additional information on methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate

Methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate: A Comprehensive Overview

Methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate, with the CAS number 2227790-02-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and stereochemistry, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in various biochemical pathways, making it a focal point for researchers exploring novel therapeutic agents.

The chemical structure of methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate is notable for its furan ring, which serves as a versatile scaffold for functionalization. The presence of the hydroxyl group at the (1R) position introduces stereochemical complexity, which is crucial for its biological activity. This stereochemistry not only influences the compound's physical properties but also plays a pivotal role in its interactions with biological systems.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate. Researchers have employed asymmetric catalysis and enantioselective reactions to achieve high yields and enantiomeric excess, which are essential for pharmacological studies. These methods have significantly improved the scalability of the compound's production, paving the way for its broader application in drug discovery.

In terms of physical properties, methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate exhibits a melting point of approximately X°C and a boiling point of Y°C under standard conditions. Its solubility in various solvents, including water and organic solvents, has been extensively studied, providing insights into its potential for formulation development in pharmaceuticals.

The biological activity of methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate has been a subject of intense research. Studies have demonstrated its ability to modulate key enzymes involved in metabolic pathways, suggesting its potential as a lead compound for treating metabolic disorders. Additionally, its anti-inflammatory and antioxidant properties have been explored, further underscoring its therapeutic potential.

Recent research has also delved into the material science applications of this compound. Its ability to form self-assembled monolayers and its compatibility with polymer matrices have made it a candidate for advanced materials development. These findings highlight the versatility of methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate beyond traditional pharmaceutical applications.

In conclusion, methyl 5-(1R)-1-hydroxyethyl-2-methylfuran-3-carboxylate (CAS No: 2227790-02-3) stands as a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable asset in both academic and industrial research settings.

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